molecular formula C9H8BrFO2 B1428648 Methyl 3-(bromomethyl)-5-fluorobenzoate CAS No. 816449-87-3

Methyl 3-(bromomethyl)-5-fluorobenzoate

Cat. No. B1428648
CAS RN: 816449-87-3
M. Wt: 247.06 g/mol
InChI Key: LOZCUFYQMNZINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)benzoate is a chemical compound used in organic synthesis. It is also known as 3-(Bromomethyl)benzoic acid methyl ester . The empirical formula of this compound is C9H9BrO2 .


Synthesis Analysis

Methyl 3-(bromomethyl)benzoate and related compounds can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc .


Molecular Structure Analysis

The molecular structure of methyl 3-(bromomethyl)benzoate can be elucidated through crystallographic studies. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.


Chemical Reactions Analysis

Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.


Physical And Chemical Properties Analysis

Methyl 3-(bromomethyl)benzoate is a solid with a molecular weight of 229.07 g/mol . It has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C. The compound’s reactivity and interactions with other compounds can be influenced by the presence of bromomethyl and benzoate groups.

Scientific Research Applications

Allylation of Ketones

Methyl 3-(bromomethyl)-5-fluorobenzoate has been used in the allylation of structurally diverse ketones . This process has been demonstrated to be efficient and has opened up the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds .

Synthesis of Bioactive Unsaturated Lactones

This compound has been used in the synthesis of bioactive unsaturated lactones based on Benzo [f]coumarin and its derivatives . The synthesized benzo [f]coumarin derivatives have been found to exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

Allylation of Aldehydes and Schiff Bases

The synthetic potential of Methyl 3-(bromomethyl)-5-fluorobenzoate has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Allylation of Azomethines

Methyl 3-(bromomethyl)-5-fluorobenzoate has been used for the first time in the allylation of azomethines . This process allows one to form a new carbon–carbon bond and extend the carbon backbone, and the resulting homoallylamines are important intermediates in the synthesis of a wide range of products, including biologically active compounds .

Organic Synthesis

Methyl 3-(bromomethyl)-5-fluorobenzoate is used in organic synthesis of other chemicals . This broad application makes it a valuable compound in the field of organic chemistry.

Design of Pharmacophoric Fragments

The allylation reaction products of Methyl 3-(bromomethyl)-5-fluorobenzoate have been used in the design of pharmacophoric fragments . This opens up the way to the synthesis of novel biologically active compounds and to a new field of application of 2-substituted functionalized allyl bromides in fine organic synthesis .

Safety and Hazards

Methyl 3-(bromomethyl)benzoate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

Methyl 3-(bromomethyl)benzoate is used in organic synthesis of other chemicals . Its reactivity and the presence of functional groups facilitate a wide range of reactions, offering versatility in synthetic chemistry applications. Therefore, it has potential for further exploration in the field of organic synthesis.

Mechanism of Action

Target of Action

Methyl 3-(bromomethyl)-5-fluorobenzoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a carbon atom that is adjacent to a benzene ring and is a primary site for various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination . In this process, Methyl 3-(bromomethyl)-5-fluorobenzoate acts as a brominating agent, introducing a bromine atom at the benzylic position . This reaction is facilitated by the presence of N-bromosuccinimide (NBS), which generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, forming a benzylic radical . This benzylic radical then reacts with NBS to form the brominated product .

Biochemical Pathways

Methyl 3-(bromomethyl)-5-fluorobenzoate is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The primary result of the action of Methyl 3-(bromomethyl)-5-fluorobenzoate is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of Methyl 3-(bromomethyl)-5-fluorobenzoate is influenced by various environmental factors. For instance, the temperature and pH can affect the rate and selectivity of the bromination reaction Additionally, the presence of other functional groups in the substrate can influence the compound’s reactivity

properties

IUPAC Name

methyl 3-(bromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZCUFYQMNZINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-5-fluorobenzoate

Synthesis routes and methods

Procedure details

To a solution of methyl 3-fluoro-5-methylbenzoate (1.64 g, 9.75 mmol, from Step 1) and N-bromosuccinimide (2.05 g, 11.5 mmol) in carbon tetrachloride (20 mL) was added benzoyl peroxide (0.1 g, 0.6 mmol) and the mixture was heated to reflux for four hours. The reaction was then cooled to room temperature, filtered, and diluted with DCM. The solution was washed successively with sodium thiosulfate, 1N NaOH, water, and brine, dried over sodium sulfate, decanted and concentrated. Flash chromatography, eluting with a gradient from 0-20% ethyl acetate in hexanes, afforded a partially purified product. The cleanest fractions were used in the displacement with amine in Step 3. 1H NMR (300 MHz, CDCl3): δ 7.87-7.85 (m, 1H), 7.68-7.62 (m, 1H), 7.31 (ddd, 1H), 4.47 (s, 2H), 3.93 (s, 3H).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(bromomethyl)-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(bromomethyl)-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(bromomethyl)-5-fluorobenzoate
Reactant of Route 4
Methyl 3-(bromomethyl)-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-(bromomethyl)-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(bromomethyl)-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.